![molecular formula C16H24N2O2 B5187081 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, also known as MPAZ, is a chemical compound that is widely used in scientific research. It is a member of the azepanone family, which is known to have a wide range of biological activities. MPAZ has been found to have a number of interesting properties, including its ability to modulate the activity of certain enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. As mentioned earlier, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to modulate the activity of certain receptors in the body, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has a number of biochemical and physiological effects that make it useful in scientific research. It has been found to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. In addition, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to modulate the activity of certain receptors in the body, which may have implications for the treatment of a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that it is relatively easy to synthesize in a laboratory setting. This makes it a useful compound for researchers who are interested in studying its properties. However, one of the limitations of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its effects on the body.
Orientations Futures
There are a number of potential future directions for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. One area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone derivatives that have improved properties. For example, researchers could explore the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone analogues that have increased potency or selectivity for certain receptors in the body. Another area of interest is the development of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone-based therapies for the treatment of a wide range of diseases. For example, researchers could explore the use of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone as a treatment for Alzheimer's disease, epilepsy, or other neurological disorders. Overall, there is a great deal of potential for research on 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone, and it is likely that we will continue to learn more about its properties and potential applications in the years to come.
Méthodes De Synthèse
The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone involves the reaction of 4-methoxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-1-methylethyl isobutyrate. This intermediate is then reacted with 2-azepanone in the presence of sodium hydride to form 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone. The synthesis of 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone is a relatively straightforward process that can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to have a number of interesting properties that make it useful in scientific research. It has been shown to modulate the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of a wide range of diseases. For example, 3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the body. This makes it a potential candidate for the treatment of Alzheimer's disease, which is characterized by a reduction in the levels of acetylcholine in the brain.
Propriétés
IUPAC Name |
3-[1-(4-methoxyphenyl)propan-2-ylamino]azepan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12(11-13-6-8-14(20-2)9-7-13)18-15-5-3-4-10-17-16(15)19/h6-9,12,15,18H,3-5,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPLVGJTGXDBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-Methoxyphenyl)propan-2-ylamino]azepan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

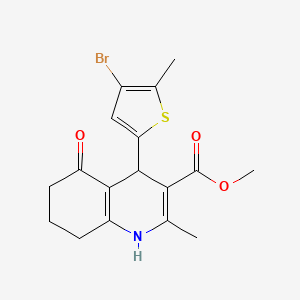
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5187019.png)
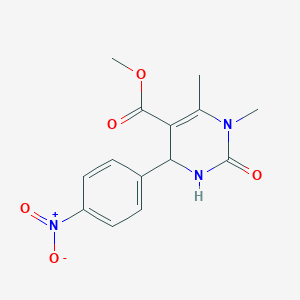
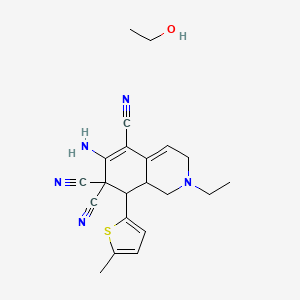
![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)
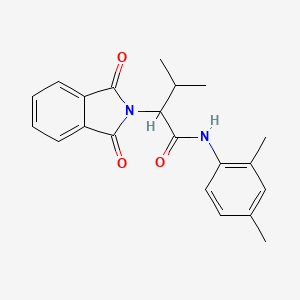
![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)
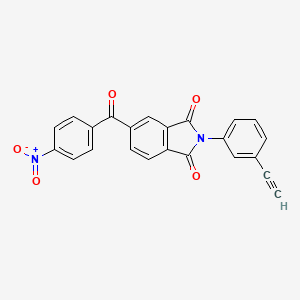
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)

![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)